2-Amino-3-(4-ethylphenyl)propan-1-ol
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Overview
Description
2-Amino-3-(4-ethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It belongs to the class of amino alcohols, which are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(4-ethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of 2-amino-3-(4-ethylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-(4-ethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
2-Amino-1-propanol: A simpler amino alcohol with similar properties but lacking the ethylphenyl group.
3-Amino-1-propanol: Another amino alcohol with a different structural arrangement.
3-Amino-2-propanol:
Uniqueness: 2-Amino-3-(4-ethylphenyl)propan-1-ol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-3-(4-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)7-11(12)8-13/h3-6,11,13H,2,7-8,12H2,1H3 |
InChI Key |
LVYNGVCEWNXYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(CO)N |
Origin of Product |
United States |
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